molecular formula C10H12O B1595607 1-Methyl-2,3-dihydro-1H-inden-1-OL CAS No. 64666-42-8

1-Methyl-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1595607
CAS No.: 64666-42-8
M. Wt: 148.2 g/mol
InChI Key: ARYNNMVDWALCPX-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-inden-1-OL is an organic compound with the molecular formula C10H12O It is a derivative of indene, featuring a hydroxyl group (-OH) attached to the first carbon of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-inden-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-methyl-2,3-dihydro-1H-inden-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 1-methyl-2,3-dihydro-1H-inden-1-one over a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: 1-Methyl-2,3-dihydro-1H-inden-1-one

    Reduction: 1-Methyl-2,3-dihydro-1H-indene

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYNNMVDWALCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342679
Record name 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64666-42-8
Record name 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.05 g (0.190 mol) of 1-indanone in 250 ml of anhydrous ether was added over 45 min to a solution of 81.0 ml (0.243 mol) of 3.0M methyl magnesium bromide in ether under N2 whilst stirring magnetically. After completion of the addition, the reaction was heated to reflux for 40 min, allowed to cool, then quenched with 30 ml of saturated ammonium chloride solution. The ether layer was decanted from a white solid, washed with water (2×100 ml), then with saturated sodium chloride solution (100 ml), dried (K2CO3) and evaporated in vacuo to leave 24.64 g (88%) of the title product as an orange oil. NMR δ(CDCl3) 1.57 (3H, s), 2.16-2.24 (2H, m), 2.77-2.89 (1H, m), 2.97-3.09 (1H, m) 7.23-7.38 (4H, m).
Quantity
25.05 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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